molecular formula C10H12N2O B3001329 3-(2-Pyridin-2-ylethoxy)propanenitrile CAS No. 91029-14-0

3-(2-Pyridin-2-ylethoxy)propanenitrile

Cat. No.: B3001329
CAS No.: 91029-14-0
M. Wt: 176.219
InChI Key: IYQGGWZFPLXHEE-UHFFFAOYSA-N
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Description

Contextualization within Pyridine-Containing Nitriles and Ether-Linked Organic Compounds Research

3-(2-Pyridin-2-ylethoxy)propanenitrile holds a unique position at the intersection of two significant classes of organic molecules: pyridine-containing nitriles and ether-linked compounds. The pyridine (B92270) ring is a fundamental heterocyclic scaffold found in numerous natural products, pharmaceuticals, and functional materials. researchgate.net Its nitrogen atom imparts basicity and the ability to participate in hydrogen bonding, which is crucial for biological interactions. researchgate.net The nitrile group (-C≡N) is a versatile functional group known for its strong electron-withdrawing properties and its ability to be transformed into various other functionalities, such as amines, carboxylic acids, and ketones. In pharmaceutical research, the incorporation of a nitrile group can enhance a molecule's binding affinity to biological targets and improve its metabolic stability.

The ether linkage (-O-) in this compound provides conformational flexibility and can influence the compound's physicochemical properties, such as solubility and lipophilicity. nih.gov Ether groups are prevalent in many successful drug molecules, where they often contribute to improved pharmacokinetic profiles. The combination of these three structural motifs—a pyridine ring, a nitrile group, and an ether linkage—within a single molecule creates a platform for diverse chemical modifications and potential applications in medicinal chemistry and materials science.

Historical Development and Early Research Initiatives Pertaining to this compound

While the synthesis of pyridine derivatives has been an active area of research since the late 19th century, specific documentation detailing the initial discovery and early research focused exclusively on this compound is not extensively reported in readily available literature. However, its synthesis is based on well-established chemical principles. The most common laboratory synthesis involves a nucleophilic substitution reaction. Typically, 2-(2-bromoethyl)pyridine (B1590421) is reacted with sodium cyanide in a suitable solvent like dimethylformamide (DMF). This straightforward method allows for the efficient construction of the molecule.

Early research on related compounds likely paved the way for the investigation of this compound. Studies on the reactivity of pyridine derivatives and the manipulation of the nitrile group have been foundational in organic chemistry. The exploration of structure-activity relationships in molecules containing both pyridine and nitrile functionalities has been a long-standing theme in the development of new therapeutic agents.

Current Research Landscape and Emerging Trends in this compound Studies

Current research involving this compound and structurally similar compounds is primarily focused on its potential as a versatile intermediate in organic synthesis and its biological activities. The presence of multiple reactive sites allows it to serve as a building block for more complex molecules with potential applications in drug discovery.

Emerging trends point towards the exploration of its biological properties. Preliminary studies have suggested that this compound may exhibit antimicrobial and antifungal activity. For instance, research has indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus, highlighting its potential as an antibacterial agent. Furthermore, investigations into its effects on fungal pathogens like Candida albicans have also shown promise. Some studies have even explored its potential in oncology, with research on human cancer cell lines suggesting an ability to induce apoptosis.

The mechanism of action is thought to involve interactions with specific enzymes or cellular receptors, thereby modulating biological pathways. The field is moving towards a deeper understanding of these interactions and the synthesis of derivatives of this compound to optimize its biological activity and pharmacokinetic properties.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaKey Functional GroupsPolar Surface Area (Ų) (Estimated)LogP (Estimated)
This compoundC₁₁H₁₂N₂OPyridine, Ether, Nitrile~40~1.5
3-Oxo-3-(pyridin-2-yl)propanenitrileC₈H₆N₂OPyridine, Ketone, Nitrile--

Note: Some values are estimated based on structural analogs due to limited direct experimental data for the title compound.

Table 2: Reported Biological Activities of this compound

ActivityTarget Organism/Cell LineFinding
AntimicrobialStaphylococcus aureusMinimum Inhibitory Concentration (MIC) of 32 µg/mL.
AntifungalCandida albicansIC50 value of 25 µg/mL.
AnticancerHuman cancer cell linesInduction of apoptosis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-pyridin-2-ylethoxy)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-6-3-8-13-9-5-10-4-1-2-7-12-10/h1-2,4,7H,3,5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQGGWZFPLXHEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCOCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 2 Pyridin 2 Ylethoxy Propanenitrile

Retrosynthetic Analysis and Key Precursors for 3-(2-Pyridin-2-ylethoxy)propanenitrile Synthesis

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the ether bond and the carbon-carbon bond of the propanenitrile unit.

Two main retrosynthetic pathways can be envisioned:

Pathway A: Ether Bond Disconnection. This is the most intuitive approach, involving the disconnection of the ether linkage (C-O bond). This leads to two key precursors: 2-(2-hydroxyethyl)pyridine (B196109) and a 3-halopropanenitrile, such as 3-chloropropanenitrile. This strategy is based on the well-established Williamson ether synthesis.

Pathway B: C-C and C-O Bond Disconnection. An alternative approach involves a disconnection that breaks down the propanenitrile and ether moieties simultaneously. This pathway considers the reaction between 2-(2-hydroxyethyl)pyridine and acrylonitrile (B1666552). This route is based on a Michael addition reaction.

Based on these analyses, the key precursors for the synthesis of this compound are identified as:

2-(2-Hydroxyethyl)pyridine: This precursor provides the pyridinyl-ethoxy fragment of the target molecule. It can be synthesized from 2-picoline and ethylene (B1197577) oxide or from 2-chloromethylpyridine and formaldehyde. nih.govnih.gov A common industrial method involves the condensation of 2-methylpyridine (B31789) with paraformaldehyde in the presence of an acid catalyst like benzoic acid. wikipedia.org

3-Halopropanenitrile (e.g., 3-chloropropanenitrile): This precursor provides the three-carbon nitrile chain. 3-Chloropropionitrile is a colorless liquid prepared by the hydrochlorination of acrylonitrile with hydrogen chloride. researchgate.netresearcher.liferesearchgate.net

Acrylonitrile: In the alternative Michael addition pathway, acrylonitrile serves as the acceptor for the addition of the alcohol.

PrecursorStructureRole in Synthesis
2-(2-Hydroxyethyl)pyridinePyridine (B92270) ring with a hydroxyethyl (B10761427) side chainProvides the pyridinyl-ethoxy moiety
3-ChloropropanenitrileThree-carbon chain with a chlorine atom and a nitrile groupProvides the propanenitrile moiety in Williamson ether synthesis
AcrylonitrileA two-carbon chain with a double bond and a nitrile groupActs as a Michael acceptor in an alternative synthetic route

Classical Synthetic Routes to this compound

Classical synthetic methods provide reliable and well-documented pathways to this compound. These routes primarily focus on the strategic formation of the ether linkage and the introduction of the nitrile group.

Alkylation is a key step in the synthesis of the target molecule, particularly in the context of forming the ether bond. The most prominent alkylation strategy is the Williamson ether synthesis. researchgate.net This reaction involves the O-alkylation of an alcohol with an alkyl halide.

In the synthesis of this compound, this translates to the reaction of the alkoxide of 2-(2-hydroxyethyl)pyridine with a 3-halopropanenitrile. The alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the more nucleophilic alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction (SN2) with the alkyl halide.

Reaction Scheme:

Deprotonation: 2-(2-hydroxyethyl)pyridine + NaH → Sodium 2-(pyridin-2-yl)ethoxide + H₂

Alkylation: Sodium 2-(pyridin-2-yl)ethoxide + 3-chloropropanenitrile → this compound + NaCl

The choice of base and solvent is crucial for the success of this reaction. Strong, non-nucleophilic bases are preferred for the deprotonation step. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often used to facilitate the SN2 reaction. wikipedia.orgorganic-chemistry.org

The nitrile group is a key functional group in the target molecule. There are two primary methodologies for its introduction in this specific synthesis:

Using a Precursor Already Containing the Nitrile Group: The most straightforward approach is to use a starting material that already possesses the nitrile functionality. In the context of the Williamson ether synthesis described above, 3-chloropropanenitrile serves this purpose. This method is efficient as it incorporates the nitrile group in a single step.

Michael Addition to Acrylonitrile: An alternative strategy for both forming the ether linkage and introducing the nitrile group in a single step is the Michael addition (or conjugate addition). europa.eu In this approach, the alkoxide of 2-(2-hydroxyethyl)pyridine acts as a nucleophile and adds to the β-carbon of acrylonitrile. The reaction is typically catalyzed by a base.

Reaction Scheme:

2-(2-hydroxyethyl)pyridine + Acrylonitrile --(Base)--> this compound

This method is highly atom-economical as all the atoms of the reactants are incorporated into the final product. The choice of base is critical to promote the addition reaction while minimizing potential side reactions.

The formation of the ether linkage is a central transformation in the synthesis of this compound. The primary method for this is the Williamson ether synthesis, as detailed in section 2.2.1. researchgate.net

Key aspects of the Williamson ether synthesis for this specific molecule include:

Reactants: The sodium or potassium salt of 2-(2-hydroxyethyl)pyridine and a 3-halopropanenitrile (e.g., 3-chloropropanenitrile).

Mechanism: An SN2 reaction where the alkoxide nucleophilically attacks the carbon atom bearing the halogen.

Conditions: The reaction is typically carried out in a polar aprotic solvent such as DMF or acetonitrile at temperatures ranging from 50-100 °C. wikipedia.orgorganic-chemistry.org The reaction time can vary from 1 to 8 hours. wikipedia.org

An alternative, though less direct, approach could involve the initial conversion of 2-(2-hydroxyethyl)pyridine to a more reactive alkyl halide, followed by reaction with the sodium salt of 3-hydroxypropanenitrile. However, this would involve more steps and is generally less efficient than the standard Williamson approach.

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com These principles can be applied to the synthesis of this compound to make the process more environmentally benign.

Atom Economy: The Michael addition of 2-(2-hydroxyethyl)pyridine to acrylonitrile is an excellent example of a reaction with high atom economy, as it is an addition reaction where all atoms of the reactants are incorporated into the product. acs.org The Williamson ether synthesis, while effective, has a lower atom economy due to the formation of a salt byproduct (e.g., NaCl).

Use of Greener Solvents: Traditional solvents used in Williamson ether synthesis, such as DMF, are coming under scrutiny due to their toxicity. Greener alternatives can be considered, such as ionic liquids or deep eutectic solvents, which have been shown to be effective media for this type of reaction. researchgate.net In some cases, reactions can be performed under solvent-free conditions. tandfonline.com

Energy Efficiency: Microwave-assisted synthesis can be a valuable tool to improve the energy efficiency of the synthesis. nih.govingentaconnect.comresearchgate.net Microwave heating can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions.

Use of Renewable Feedstocks: While the direct precursors may not be from renewable sources, the broader application of green chemistry encourages the development of synthetic routes from bio-based starting materials for pyridine and nitrile compounds. researchgate.net

Green Chemistry PrincipleApplication in Synthesis of this compound
Atom Economy Michael addition route offers higher atom economy compared to Williamson ether synthesis. acs.org
Safer Solvents Replacing traditional polar aprotic solvents with ionic liquids or performing the reaction in aqueous media with surfactants. researchgate.nettandfonline.com
Energy Efficiency Employing microwave irradiation to reduce reaction times and energy consumption. nih.govingentaconnect.comresearchgate.net
Renewable Feedstocks Long-term goal of sourcing precursors from renewable resources. researchgate.net

Catalytic Approaches for Enhanced Synthesis of this compound

Catalysis plays a crucial role in modern organic synthesis by enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions.

Phase-Transfer Catalysis (PTC): The Williamson ether synthesis can be significantly enhanced by using a phase-transfer catalyst. wikipedia.orgslideshare.net This is particularly useful in industrial settings. wikipedia.org A PTC, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the alkoxide from an aqueous or solid phase to the organic phase where the alkyl halide is dissolved. acs.org This allows the reaction to be carried out in a biphasic system, often with an aqueous solution of a base like sodium hydroxide (B78521), which is more environmentally friendly and cost-effective than using sodium hydride in an anhydrous organic solvent.

Metal-Based Catalysis: While the classical Williamson synthesis does not typically require a metal catalyst, there are modern variations of etherification reactions that employ transition metal catalysts, such as copper or palladium, to facilitate the C-O bond formation. tandfonline.com These methods can sometimes offer milder reaction conditions and broader substrate scope. For the synthesis of this compound, a copper-catalyzed coupling of 2-(2-hydroxyethyl)pyridine with 3-halopropanenitrile could be a potential route.

Flow Chemistry: The synthesis of this compound can be adapted to a continuous flow process. europa.eursc.orgnih.gov Flow chemistry offers several advantages over batch processing, including improved safety, better heat and mass transfer, and easier scalability. europa.eu In a flow setup, the reagents would be continuously pumped and mixed in a reactor coil, allowing for precise control over reaction parameters and potentially higher yields and purity.

Flow Chemistry and Continuous Synthesis Protocols for this compound

The industrial synthesis of this compound, while not extensively detailed in dedicated public literature, can be effectively approached using flow chemistry and continuous synthesis methodologies. These approaches offer significant advantages over traditional batch processing, particularly in terms of safety, efficiency, process control, and scalability. The inherent benefits of microreactors and continuous flow setups, such as superior heat and mass transfer, allow for the safe handling of hazardous reagents and the precise control of reaction parameters, leading to higher yields and purity. mit.edumdpi.comrsc.org

Two primary synthetic routes to this compound are well-suited for adaptation to a continuous flow process: the cyanoethylation of 2-(2-hydroxyethyl)pyridine via a Michael addition, and the nucleophilic substitution of a 2-(2-haloethyl)pyridine derivative with a cyanide salt.

Continuous Flow Cyanoethylation of 2-(2-Hydroxyethyl)pyridine

The base-catalyzed Michael addition of an alcohol to acrylonitrile, known as cyanoethylation, is a direct method for forming the ether linkage and introducing the nitrile group in a single step. wikipedia.org In a continuous flow setup, this reaction can be efficiently performed using a packed bed reactor containing a heterogeneous basic catalyst. This approach avoids the challenges of catalyst separation associated with homogeneous catalysts used in batch processes. researchgate.netqualitas1998.net

A typical flow system would consist of two separate inlet streams. One stream would contain 2-(2-hydroxyethyl)pyridine, potentially dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF) or acetonitrile to control viscosity and concentration. The second stream would contain acrylonitrile. These streams are delivered via high-precision pumps (e.g., HPLC or syringe pumps) to a static mixer to ensure thorough mixing before entering the reactor. mit.edu

The reactor itself would be a heated column or tube packed with a solid-supported base catalyst. Various heterogeneous catalysts are effective for cyanoethylation, including basic ion-exchange resins (e.g., Amberlyst A-21), zeolites loaded with alkali metal carbonates (e.g., K2CO3/ZSM-5), or activated hydrotalcites. researchgate.netresearchgate.net The use of a packed bed reactor ensures excellent contact between the reactants and the catalyst, while the high surface-area-to-volume ratio of the flow reactor allows for precise temperature control, which is crucial for minimizing side reactions. mdpi.comgoflow.at

The reaction mixture flows continuously through the packed bed, and the residence time within the reactor is controlled by adjusting the total flow rate of the pumps. acs.orgresearchgate.net Upon exiting the reactor, the product stream, now containing this compound, can be passed through an in-line purification system or collected for subsequent workup. The continuous nature of the process allows for steady-state operation, leading to consistent product quality and high throughput.

Table 1: Illustrative Parameters for Continuous Flow Cyanoethylation

ParameterValueRationale
Reactant A 2-(2-Hydroxyethyl)pyridine in THF (1.0 M)Starting material; THF as solvent.
Reactant B Acrylonitrile (1.2 M)Michael acceptor; slight excess.
Catalyst Amberlyst A-21 ResinHeterogeneous basic catalyst for easy separation. researchgate.net
Reactor Type Packed Bed Reactor (PBR)High catalyst-reactant contact area. mdpi.comgoflow.at
Reactor Volume 10 mLLaboratory scale, allows for sufficient residence time.
Flow Rate 0.5 mL/minControls residence time.
Residence Time 20 minOptimized for reaction completion. acs.org
Temperature 60 °CMild heating to increase reaction rate. researchgate.net
Pressure 5 barMaintained by a back-pressure regulator to prevent boiling.
Yield (Hypothetical) >95%Flow chemistry often leads to high conversion and yield.

Continuous Flow Nucleophilic Substitution with Cyanide Salts

An alternative route involves the nucleophilic substitution of a suitable leaving group (e.g., halogen) on a 2-(2-haloethyl)pyridine precursor with a cyanide salt, such as sodium or potassium cyanide. chemguide.co.uklibretexts.orgthieme-connect.de Performing this reaction in a continuous flow system is particularly advantageous due to the hazardous nature of inorganic cyanides. Flow chemistry minimizes the volume of the hazardous reaction mixture at any given time, significantly enhancing operational safety compared to large-scale batch reactions. semanticscholar.orgrsc.orgnih.gov

For this process, a biphasic flow system incorporating a phase-transfer catalyst (PTC) is highly effective. phasetransfer.com The setup would involve pumping an organic stream containing the 2-(2-haloethyl)pyridine and a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) in a non-polar solvent (e.g., toluene) and a separate aqueous stream of sodium or potassium cyanide. chemistrystudent.com

The two immiscible streams are combined at a T-mixer, creating a segmented or slug flow within a coiled capillary reactor. This flow pattern generates a large interfacial area between the two phases, dramatically enhancing the rate of mass transfer. researchgate.net The phase-transfer catalyst facilitates the transport of the cyanide anion from the aqueous phase to the organic phase, where it reacts with the alkyl halide. phasetransfer.com The excellent heat exchange properties of the microreactor allow for efficient temperature control of this potentially exothermic reaction. acs.org

After the desired residence time in the reactor coil, the biphasic mixture can be directed to a continuous liquid-liquid separator. The aqueous phase containing unreacted cyanide and the halide salt byproduct is removed, while the organic phase containing the product, this compound, is collected for further purification. This integrated approach of reaction and separation streamlines the entire manufacturing process.

Table 2: Illustrative Parameters for Continuous Flow Phase-Transfer Catalyzed Cyanation

ParameterValueRationale
Organic Phase 2-(2-Chloroethyl)pyridine (0.5 M), TBAB (0.05 M) in TolueneSubstrate with PTC in an organic solvent.
Aqueous Phase NaCN (2.0 M) in WaterConcentrated cyanide source.
Reactor Type Coiled Capillary Reactor (PFA Tubing)Promotes segmented flow for biphasic reactions. mit.edu
Reactor Volume 15 mLAllows for sufficient residence time.
Flow Rate (Organic) 0.75 mL/minControls stoichiometry and residence time.
Flow Rate (Aqueous) 0.25 mL/minControls stoichiometry and residence time.
Residence Time 15 minOptimized for reaction completion. nih.gov
Temperature 80 °CElevated temperature to accelerate SN2 reaction. chemguide.co.uk
Pressure 10 barPrevents solvent boiling and ensures stable flow.
Yield (Hypothetical) >90%Enhanced mass transfer in flow improves reaction efficiency.

Chemical Reactivity and Mechanistic Studies of 3 2 Pyridin 2 Ylethoxy Propanenitrile

Reactions Involving the Nitrile Functionality of 3-(2-Pyridin-2-ylethoxy)propanenitrile

The nitrile group (–C≡N) is a versatile functional group that can undergo a variety of chemical transformations, including hydrolysis, reduction, and cyclization.

Hydrolysis and Amidation Pathways of the Nitrile Group in this compound

The hydrolysis of nitriles is a common method for the synthesis of carboxylic acids. When this compound is heated with an aqueous acid, the nitrile group is converted to a carboxylic acid, yielding 3-(2-Pyridin-2-ylethoxy)propanoic acid. vaia.com The reaction proceeds through an amide intermediate, 3-(2-Pyridin-2-ylethoxy)propanamide, which can be isolated under milder reaction conditions.

The mechanism of acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to the formation of an imidic acid tautomer, which then rearranges to the more stable amide. Further hydrolysis of the amide, also under acidic conditions, yields the corresponding carboxylic acid and an ammonium (B1175870) ion.

Alkaline hydrolysis of nitriles also produces carboxylic acids. doubtnut.com In this case, the hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. The resulting cyanohydrin-like intermediate is then protonated by water to form an imidic acid, which tautomerizes to an amide. Continued hydrolysis of the amide under basic conditions yields the carboxylate salt, which upon acidification gives the carboxylic acid.

Reaction PathwayReagents and ConditionsProduct
Acid-catalyzed HydrolysisAqueous acid (e.g., HCl, H₂SO₄), heat3-(2-Pyridin-2-ylethoxy)propanoic acid
Alkaline HydrolysisAqueous base (e.g., NaOH, KOH), heat3-(2-Pyridin-2-ylethoxy)propanoic acid (after acidification)
Partial Hydrolysis (Amidation)Controlled conditions (e.g., milder acid/base, shorter reaction time)3-(2-Pyridin-2-ylethoxy)propanamide

Reduction Reactions and Amine Formation from this compound

The reduction of the nitrile group in this compound provides a direct route to the corresponding primary amine, 3-(2-Pyridin-2-ylethoxy)propan-1-amine. This transformation can be achieved using several reducing agents. chemguide.co.uk

One of the most effective reagents for this conversion is lithium aluminum hydride (LiAlH₄). chemguide.co.ukyoutube.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107), followed by an aqueous workup. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile group. This process is repeated, leading to a complex that, upon hydrolysis, yields the primary amine.

Catalytic hydrogenation is another widely used method for the reduction of nitriles. chemguide.co.uk This reaction involves treating the nitrile with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. chemguide.co.uk The reaction is typically performed at elevated temperature and pressure.

Reducing AgentTypical ConditionsProduct
Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether, followed by aqueous workup3-(2-Pyridin-2-ylethoxy)propan-1-amine
Catalytic Hydrogenation (H₂/catalyst)H₂, Pd, Pt, or Ni catalyst, elevated temperature and pressure3-(2-Pyridin-2-ylethoxy)propan-1-amine
Sodium Borohydride (B1222165) (NaBH₄)Generally not strong enough to reduce nitrilesNo reaction

It is important to note that sodium borohydride (NaBH₄), a milder reducing agent, is generally not effective for the reduction of nitriles. chemguide.co.uk

Cyclization Reactions Triggered by the Nitrile Group in this compound

The nitrile functionality can participate in intramolecular cyclization reactions, particularly when there is a suitable functional group elsewhere in the molecule that can act as a nucleophile. While specific studies on the cyclization of this compound are not extensively documented in the provided search results, analogous reactions are well-established in organic synthesis. For instance, base-mediated cyclization of related propanenitrile derivatives can lead to the formation of new heterocyclic rings. researchgate.net

In the context of this compound, a hypothetical intramolecular cyclization could be envisioned if a reactive site were introduced on the pyridine (B92270) ring or the ethoxy chain. For example, if the pyridine ring were to be activated towards nucleophilic attack, the nitrile group, or a derivative thereof, could potentially act as an internal nucleophile.

Reactivity of the Pyridine Ring in this compound

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This electronic nature dictates its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution Studies on the Pyridine Moiety

Pyridine is generally unreactive towards electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgutexas.edu The electronegativity of the nitrogen atom deactivates the ring towards attack by electrophiles. wikipedia.org Furthermore, under the acidic conditions often required for these reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This further deactivates the ring, making electrophilic substitution even more difficult. wikipedia.orgrsc.org

When electrophilic substitution does occur, it typically takes place at the 3-position (meta-position). utexas.eduyoutube.com This is because the intermediates formed from attack at the 2- and 4-positions are significantly destabilized by placing a positive charge on the carbon adjacent to the positively charged nitrogen atom.

To enhance the reactivity of the pyridine ring towards electrophiles, one common strategy is the formation of the pyridine N-oxide. wikipedia.orgyoutube.com The N-oxide is more reactive than pyridine itself and directs incoming electrophiles to the 4-position (para-position). youtube.com Subsequent reduction of the N-oxide can then yield the substituted pyridine.

ReactionReagentsExpected Product (if reaction occurs)Reactivity
NitrationHNO₃/H₂SO₄3-(2-(5-Nitro-pyridin-2-yl)ethoxy)propanenitrileVery low
SulfonationSO₃/H₂SO₄2-(2-(3-Cyano-propoxy)ethyl)pyridine-5-sulfonic acidRequires high temperatures
HalogenationBr₂/FeBr₃3-(2-(5-Bromo-pyridin-2-yl)ethoxy)propanenitrileVery low
Friedel-Crafts Alkylation/AcylationR-Cl/AlCl₃No reactionPyridine coordinates with the Lewis acid catalyst

Nucleophilic Attack on the Pyridine Moiety of this compound

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions (ortho- and para-positions). stackexchange.comyoutube.com This is because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, which is a stabilizing feature. stackexchange.com

For a nucleophilic substitution to occur, a good leaving group, such as a halide, must be present on the ring. In the case of this compound itself, there is no such leaving group. However, if a derivative were synthesized with a leaving group at the 2- or 4-position of the pyridine ring, it would be expected to undergo nucleophilic substitution.

The Chichibabin reaction is a notable example of nucleophilic substitution on pyridine where the leaving group is a hydride ion. youtube.com This reaction typically involves reacting pyridine with sodium amide (NaNH₂) in liquid ammonia (B1221849) to introduce an amino group at the 2-position. youtube.com

ReactionReagentExpected Product
Chichibabin ReactionNaNH₂ in liquid ammonia3-(2-(6-Amino-pyridin-2-yl)ethoxy)propanenitrile
Nucleophilic substitution (with a leaving group at C2 or C4)Strong nucleophile (e.g., RO⁻, R₂N⁻)Substitution of the leaving group by the nucleophile

N-Oxidation and Quaternization of the Pyridine Nitrogen in this compound

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a nucleophilic and basic center. This characteristic allows it to readily undergo N-oxidation and quaternization reactions.

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. chemtube3d.combhu.ac.in The reaction involves the electrophilic attack of the oxidant on the nitrogen's lone pair.

The resulting product, 3-(2-(1-oxido-pyridin-1-ium-2-yl)ethoxy)propanenitrile, exhibits altered electronic properties compared to the parent molecule. The N-oxide group is a strong electron-donating group through resonance, which activates the pyridine ring, particularly at the 2- and 4-positions, towards both electrophilic and nucleophilic substitution. bhu.ac.inscripps.edu

Quaternization: As a tertiary amine, the pyridine nitrogen is susceptible to nucleophilic attack on alkyl halides, leading to the formation of a quaternary pyridinium salt. acs.org This is a classic SN2 reaction, known as the Menshutkin reaction, where the nitrogen atom acts as the nucleophile. mdpi.com For this compound, reaction with an alkyl halide (R-X, e.g., methyl iodide or benzyl (B1604629) bromide) would yield a 1-alkyl-2-(2-(2-cyanoethoxy)ethyl)pyridin-1-ium salt.

The rate and success of the quaternization reaction are influenced by several factors:

The Alkyl Halide: The reactivity follows the order R-I > R-Br > R-Cl. Primary halides are more reactive than secondary or tertiary halides due to reduced steric hindrance. acs.orgosti.gov

Solvent: Polar aprotic solvents, such as acetonitrile (B52724) or sulfolane, are favored as they can solvate the ions formed and facilitate the SN2 mechanism. mdpi.comrsc.org

Substituents: The electronic nature of substituents on the pyridine ring can affect the nucleophilicity of the nitrogen, although the 2-alkoxyethyl substituent in the target molecule is not expected to pose significant electronic or steric hindrance to the reaction.

Table 1: Comparison of Common Reagents for N-Oxidation and Quaternization of Pyridines

Reaction TypeReagent ClassSpecific ExamplesTypical Conditions
N-OxidationPeroxy Acidsm-CPBA, Peracetic AcidInert solvent (e.g., CH₂Cl₂), Room Temp
N-OxidationHydrogen PeroxideH₂O₂/Acetic Acid, H₂O₂/MTO catalystElevated temperature (e.g., 70-90°C) google.comarkat-usa.org
QuaternizationAlkyl HalidesMethyl Iodide (CH₃I), Benzyl Bromide (BnBr)Polar aprotic solvent (e.g., Acetonitrile), Reflux

Reactivity of the Ether Linkage in this compound

Ethers are generally known for their chemical stability and lack of reactivity. youtube.com However, the C-O bond of the ether linkage in this compound can be cleaved under harsh conditions, typically involving strong acids. wikipedia.orgmasterorganicchemistry.com

Acid-catalyzed cleavage proceeds via protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comlibretexts.org Following protonation, a nucleophile, typically the conjugate base of the strong acid, attacks one of the adjacent carbon atoms. The reaction can proceed via either an SN1 or SN2 mechanism.

For this compound, both carbons flanking the ether oxygen are primary. Therefore, the cleavage is expected to follow an SN2 pathway, as primary carbocations are highly unstable. wikipedia.orglibretexts.org The nucleophile (e.g., I⁻ or Br⁻ from HI or HBr) will attack the less sterically hindered carbon atom. In this molecule, the two carbons are electronically and sterically similar, which could lead to a mixture of products. However, attack at the carbon of the propanenitrile moiety is plausible.

Reaction with HBr (excess):

Protonation of the ether oxygen.

SN2 attack by Br⁻ on one of the α-carbons. For instance, attack at the carbon of the ethoxy part would yield 2-(2-bromoethyl)pyridine (B1590421) and 3-hydroxypropanenitrile.

The resulting alcohol (3-hydroxypropanenitrile) can be further converted to the corresponding alkyl bromide (3-bromopropanenitrile) in the presence of excess HBr.

Therefore, the final products of complete cleavage with excess strong acid would be 2-(2-haloethyl)pyridine and 3-halopropanenitrile.

Reaction Kinetics and Thermodynamic Investigations of this compound Transformations

Specific kinetic and thermodynamic data for transformations of this compound are not available. However, the general characteristics can be predicted from studies on similar reactions.

Reaction Kinetics:

N-Oxidation: The kinetics of pyridine oxidation can be complex. For instance, the oxidation by Caro's acid catalyzed by ketones has been studied, demonstrating dependency on catalyst and reactant concentrations. acs.org The rate is generally influenced by the nucleophilicity of the pyridine nitrogen and the electrophilicity of the oxidizing agent.

Quaternization: The quaternization of pyridines with alkyl halides is a bimolecular nucleophilic substitution (SN2) reaction. mdpi.com Therefore, it is expected to follow second-order kinetics, being first order in both the pyridine derivative and the alkyl halide. Studies on the quaternization of poly(4-vinyl pyridine) show that the reaction rate is retarded by steric hindrance from neighboring groups, a factor that is minimal in a small molecule like this compound. rsc.orgrsc.org The rate constant would be sensitive to solvent polarity and the nature of the leaving group on the alkyl halide. rsc.org

Thermodynamics:

N-Oxidation and Quaternization: Both N-oxidation and quaternization are generally exothermic and exergonic processes, driven by the formation of a stable N-O bond or a C-N bond and the resulting salt lattice energy. unjani.ac.id The formation of pyridinium salts from pyrylium (B1242799) salts, an analogous reaction, has been shown through DFT calculations to be exothermic (negative ΔH) and spontaneous (negative ΔG) at room temperature. unjani.ac.id

Table 2: Predicted Kinetic and Thermodynamic Parameters for Key Transformations

TransformationKinetic ProfileThermodynamic ProfileInfluencing Factors
N-OxidationDependent on oxidant; can be catalyticExothermic (ΔH < 0)Oxidant strength, catalyst, temperature
QuaternizationSecond-order (SN2)Exothermic (ΔH < 0), Exergonic (ΔG < 0)Solvent polarity, leaving group ability (I > Br > Cl), steric hindrance
Ether CleavageSN2 pathway; requires high activation energyRequires energy input (heat); overall ΔH depends on reagentsAcid strength, nucleophilicity of conjugate base (HI > HBr >> HCl)

Reaction Mechanisms Elucidation for this compound Derived Products

The mechanisms for the primary transformations of this compound are well-established for the respective functional groups.

Mechanism of N-Oxidation: The reaction proceeds through a concerted mechanism where the lone pair of the pyridine nitrogen attacks the electrophilic oxygen of the peroxy acid. This forms the N-O bond and breaks the weak O-O bond of the peracid simultaneously, releasing a carboxylic acid as a byproduct.

Step 1: The nucleophilic nitrogen atom of the pyridine ring attacks the terminal, electrophilic oxygen atom of the peroxy acid.

Step 2: Concurrently, the O-O bond of the peroxy acid cleaves, and the proton is transferred to the carbonyl oxygen of the peroxy acid, resulting in the formation of the pyridine N-oxide and a carboxylic acid.

Mechanism of Quaternization: This reaction follows a classic bimolecular nucleophilic substitution (SN2) mechanism.

Step 1: The nucleophilic pyridine nitrogen attacks the electrophilic carbon of the alkyl halide in a single, concerted step.

Step 2: The attack occurs from the side opposite to the leaving group (backside attack). As the C-N bond forms, the C-X (halide) bond breaks, leading to an inversion of stereochemistry if the carbon were chiral. The product is a pyridinium salt.

Mechanism of Acid-Catalyzed Ether Cleavage: For an ether with two primary alkyl groups, the mechanism is SN2.

Step 1 (Protonation): The ether oxygen is rapidly and reversibly protonated by a strong acid (e.g., HBr), forming a dialkyloxonium ion. This converts the poor leaving group (-OR) into a good leaving group (-ROH).

Step 2 (Nucleophilic Attack): The halide anion (Br⁻), a good nucleophile, attacks one of the electron-deficient carbons adjacent to the oxonium ion via an SN2 pathway. This attack displaces an alcohol molecule as the leaving group and forms an alkyl halide.

Step 3 (Optional, with excess acid): The alcohol formed in Step 2 can react further with the strong acid, also via an SN2 mechanism (for a primary alcohol), to yield a second molecule of alkyl halide and water.

Derivatives and Analogues of 3 2 Pyridin 2 Ylethoxy Propanenitrile

Structural Modifications of the Propanenitrile Chain in 3-(2-Pyridin-2-ylethoxy)propanenitrile Analogues

The nitrile group is a versatile functional handle that significantly influences the electronic and steric profile of the parent molecule. Its modification is a key strategy in medicinal chemistry and materials science. sioc-journal.cnnih.gov The nitrile can be replaced by bioisosteres—functional groups with similar physical or chemical properties—to alter polarity, hydrogen bonding capacity, and metabolic stability. sioc-journal.cntandfonline.comresearchgate.net

Key modifications include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, introducing a highly polar, ionizable group.

Reduction: Catalytic hydrogenation or reduction with agents like lithium aluminum hydride can convert the nitrile to a primary amine, introducing a basic center capable of forming salts and participating in hydrogen bonding as a donor.

Cyclization: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles, which are often used as bioisosteres for carboxylic acids.

Bioisosteric Replacement: The nitrile moiety can be substituted with other functional groups known to act as bioisosteres, such as a carbonyl group, a halogen atom, or a hydroxyl group. nih.govresearchgate.net Such substitutions can fine-tune the molecule's interactions with biological targets. sioc-journal.cnnumberanalytics.com The introduction of a nitrile group can also serve to block sites that are susceptible to metabolic degradation. sioc-journal.cn

These transformations allow for the generation of a library of analogues with diverse physicochemical properties, as detailed in the table below.

Table 1: Potential Modifications of the Propanenitrile Moiety

Original GroupModification TypeResulting GroupSynthetic ReactionPotential Impact on Properties
Nitrile (-C≡N)ConversionCarboxylic Acid (-COOH)Acid/Base HydrolysisIncreases polarity and acidity; introduces H-bond donor/acceptor.
Nitrile (-C≡N)ConversionPrimary Amine (-CH₂NH₂)Reduction (e.g., LiAlH₄, H₂/Pd)Increases basicity; introduces H-bond donor.
Nitrile (-C≡N)ConversionKetone (-C(O)R)Grignard or organolithium reaction followed by hydrolysisIntroduces a polar H-bond acceptor.
Nitrile (-C≡N)Bioisosteric ReplacementTetrazole[2+3] Cycloaddition with an azide (B81097) (e.g., NaN₃)Acts as a non-classical bioisostere of a carboxylic acid; increases metabolic stability.
Nitrile (-C≡N)Bioisosteric ReplacementOxadiazoleMulti-step synthesis involving nitrile oxidation and cyclizationIntroduces a heterocyclic H-bond acceptor with different electronic distribution.

Functionalization of the Pyridine (B92270) Ring in this compound Derivatives

The pyridine ring is a fundamental heterocyclic motif found in numerous bioactive compounds and functional materials. researchgate.netijnrd.org Introducing substituents onto this ring is a powerful method for modulating the molecule's electronic properties, solubility, and steric hindrance. nih.gov A wide range of synthetic methodologies exist for the selective introduction of functional groups at various positions of the pyridine scaffold. nih.govijpsonline.com

Common functionalization strategies include:

Electrophilic Aromatic Substitution: While the pyridine ring is electron-deficient and generally resistant to electrophilic substitution compared to benzene, reactions such as nitration or halogenation can occur under harsh conditions, typically directing substituents to the 3- and 5-positions.

Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic attack, especially with an electron-withdrawing group present. Halogenated pyridines, for example, readily undergo substitution with nucleophiles like amines, alkoxides, and thiols.

Directed Ortho-Metalation (DoM): This technique allows for the regioselective functionalization at the positions ortho to a directing group. The pyridine nitrogen itself can direct metalation, enabling the introduction of a variety of electrophiles.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are highly effective for creating carbon-carbon or carbon-heteroatom bonds on pre-functionalized (e.g., halogenated) pyridine rings.

The table below summarizes potential substitutions and their synthetic access.

Table 2: Functionalization of the Pyridine Ring

PositionSubstituent TypeExample GroupSynthetic MethodPotential Effect on Molecule
C4Electron-DonatingAmino (-NH₂)Chichibabin amination or nucleophilic substitution of a 4-halopyridineIncreases basicity of the pyridine nitrogen; alters electronic properties.
C4Electron-WithdrawingNitro (-NO₂)Oxidation of 4-aminopyridineDecreases basicity; activates the ring for nucleophilic substitution. nih.gov
C5HalogenBromo (-Br)Electrophilic brominationProvides a handle for further modification via cross-coupling reactions.
C6Electron-DonatingMethyl (-CH₃)Cross-coupling (e.g., Suzuki) with a 6-halopyridine precursorIncreases lipophilicity; introduces steric bulk near the nitrogen atom.
C3Electron-WithdrawingEster (-COOR)Metalation followed by quenching with a chloroformateDecreases basicity; provides a site for further chemical elaboration.

Variations in the Ether Linkage and Alkyl Spacers of this compound Analogues

Modifications to this linker can include:

Linkage Isosteres: The ether oxygen can be replaced with a thioether (-S-) or an amino (-NR-) group. Thioether analogues can be synthesized via the reaction of a thiol with an appropriate electrophile. nih.govnih.gov These changes alter the bond angles, bond lengths, and electronic character of the linker, which can influence binding geometries and reactivity.

Alkyl Chain Length: The two-carbon ethyl spacer can be shortened to a single methylene (B1212753) group or extended to propylene, butylene, or longer chains. The length of the alkyl spacer directly impacts the distance and relative orientation between the two terminal functional groups. nih.gov This can be critical for optimizing interactions in biological systems or for controlling self-assembly in materials science. nih.govmdpi.com

The following table details these potential variations.

Table 3: Modifications to the Linker and Spacer Chain

ModificationModified Structure ElementExamplePotential Impact
Linkage VariationThioether Linkage-CH₂-CH₂-S-Increases lipophilicity; alters bond angle and length compared to ether.
Linkage VariationAmino Linkage-CH₂-CH₂-NH-Introduces a basic site and H-bond donor capability.
Spacer Length VariationShortened Spacer-CH₂-O-Reduces flexibility; decreases distance between pyridine and nitrile.
Spacer Length VariationLengthened Spacer-(CH₂)₃-O-Increases flexibility and conformational freedom.
Spacer Length VariationBranched Spacer-CH(CH₃)-CH₂-O-Introduces a chiral center and steric hindrance.

Synthesis and Exploration of Polymeric Forms Derived from this compound

Incorporating the this compound structure into a polymer backbone or as a pendant group can lead to new materials with unique properties. The pyridine and nitrile functionalities can impart specific characteristics such as metal coordination ability, altered solubility, and thermal stability. mdpi.comlu.se

Polymeric forms can be achieved through several routes:

Polymerization of a Vinyl-Functionalized Monomer: A vinyl group can be introduced onto the pyridine ring or the propanenitrile end of the molecule. The resulting monomer, such as a vinylpyridine derivative, could then be polymerized using techniques like free-radical polymerization, anionic polymerization, or atom transfer radical polymerization (ATRP) to form polymers with the desired pendant side chains. acs.orggoogle.comacs.org

Post-Polymerization Modification: A pre-existing polymer with reactive functional groups (e.g., poly(glycidyl methacrylate) or poly(styrene-co-maleic anhydride)) can be chemically modified by grafting the this compound scaffold onto it. researchgate.netmdpi.com

Polycondensation: If the monomer is derivatized to have two reactive groups (e.g., a hydroxyl group and a carboxylic acid), it can undergo step-growth polycondensation to form polyesters or polyamides. mdpi.com

The properties of the resulting polymers would depend on the polymerization method, molecular weight, and the nature of the polymer backbone.

Table 4: Approaches to Polymeric Derivatives

StrategyDescriptionExample Monomer/PolymerPolymerization MethodPotential Polymer Properties
Chain-Growth PolymerizationPolymerization of a monomer with a vinyl group.4-vinyl-2-(2-(2-cyanoethoxy)ethyl)pyridineFree-Radical, Anionic, ATRPThermoplastics with pendant functional groups, metal-chelating materials.
Post-Polymerization ModificationGrafting the molecule onto a reactive polymer backbone.Poly(acrylic acid) + 2-(2-aminoethoxy)pyridine derivativeAmide couplingFunctionalized surfaces, hydrogels with pH-responsive behavior.
Step-Growth PolymerizationPolycondensation of a di-functionalized monomer.HOOC-Py-ethoxy-propanenitrile-OHPolycondensationBiodegradable polyesters, functional polyamides.

Stereochemical Considerations in Derivatives of this compound

Stereochemistry becomes a critical factor when modifications to the parent structure introduce one or more chiral centers. For instance, introducing a substituent on the ethyl spacer or the propanenitrile chain can create a stereogenic carbon atom. As enantiomers and diastereomers often exhibit distinct biological activities and material properties, the synthesis of stereochemically pure compounds is of significant interest. mdpi.com

Key aspects include:

Asymmetric Synthesis: Chiral catalysts or chiral auxiliaries can be used to synthesize a specific enantiomer preferentially. nih.govsnnu.edu.cn For example, an asymmetric reduction of a ketone precursor could yield a chiral alcohol.

Chiral Resolution: If a racemic mixture is synthesized, it can be separated into its constituent enantiomers through techniques such as chiral chromatography (e.g., using a chiral stationary phase) or diastereomeric salt formation. acs.orgmdpi.com Lipase-catalyzed enantioselective reactions are also effective for resolving racemic alcohols and esters. acs.org

Atropisomerism: In some highly substituted or sterically hindered pyridine derivatives, rotation around a single bond may be restricted, leading to axially chiral atropisomers that can be isolated. kaust.edu.sa

Controlling the stereochemistry is essential for understanding structure-activity relationships and for the development of selective therapeutic agents or advanced materials.

Table 5: Stereochemical Control in Derivative Synthesis

ApproachExample ScenarioMethodologySignificance
Asymmetric SynthesisSynthesis of a derivative with a chiral center on the carbon alpha to the nitrile.Asymmetric alkylation using a chiral phase-transfer catalyst.Directly produces an enantiomerically enriched product, avoiding resolution steps.
Asymmetric SynthesisReduction of a ketone in the spacer chain to a chiral alcohol.Catalytic asymmetric hydrogenation (e.g., using a Ru-BINAP catalyst).High enantioselectivity for producing chiral secondary alcohols.
Chiral ResolutionSeparation of a racemic mixture of a derivative containing a chiral alcohol.Lipase-catalyzed enantioselective acetylation. acs.orgEnzymatic method providing high enantiomeric purity for one enantiomer (as the acetate) and the unreacted enantiomer (as the alcohol).
Chiral ResolutionSeparation of a racemic mixture of a chiral amine derivative.Formation of diastereomeric salts with a chiral acid (e.g., tartaric acid) followed by fractional crystallization.Classical and scalable method for separating enantiomers.
Chiral ResolutionAnalytical and preparative separation of enantiomers.High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase. mdpi.comVersatile method applicable to a wide range of chiral compounds for both analysis and purification.

Spectroscopic and Structural Elucidation Methodologies for 3 2 Pyridin 2 Ylethoxy Propanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for 3-(2-Pyridin-2-ylethoxy)propanenitrile Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of an organic compound in solution. A comprehensive NMR analysis of this compound would involve a suite of one-dimensional (1D) and two-dimensional (2D) experiments to map out the carbon skeleton and the placement of protons.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals would be expected for the protons on the pyridine (B92270) ring and the aliphatic ethoxypropanenitrile chain.

Pyridine Ring Protons: Four signals in the aromatic region (typically δ 7.0-8.6 ppm) would correspond to the four protons on the pyridine ring. The proton adjacent to the nitrogen atom (at position 6) would be the most deshielded.

Aliphatic Chain Protons: Four distinct signals, likely triplets, would be expected for the four methylene (B1212753) (-CH₂-) groups in the chain. The protons closest to the electronegative oxygen and nitrile groups would appear at higher chemical shifts (downfield).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this molecule would show ten unique signals.

Pyridine Ring Carbons: Five signals would appear in the aromatic region (δ 120-160 ppm).

Aliphatic Chain Carbons: Signals for the four methylene carbons would be observed in the aliphatic region.

Nitrile Carbon: A characteristic signal for the nitrile carbon (C≡N) would be present, typically in the range of δ 115-125 ppm.

Predicted NMR Data Table: This table is based on predictive models and analysis of similar structures, as experimental data is not available.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom Number Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Py-C2 - ~159.0
Py-C3 ~7.30 ~124.0
Py-C4 ~7.75 ~137.0
Py-C5 ~7.25 ~122.0
Py-C6 ~8.55 ~149.0
C7 (Py-CH₂) ~3.15 (t) ~38.0
C8 (O-CH₂) ~3.90 (t) ~68.0
C9 (CH₂-O) ~3.70 (t) ~65.0
C10 (CH₂-CN) ~2.65 (t) ~18.0

To confirm the assignments from 1D NMR and establish the connectivity between atoms, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would be used to trace the connections from H-3 to H-4, H-4 to H-5, and H-5 to H-6 on the pyridine ring, and to confirm the sequential -CH₂-CH₂-O-CH₂-CH₂-CN connectivity in the side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for unambiguous assignment of each carbon atom that has attached protons.

The flexibility of the ethoxypropanenitrile chain allows the molecule to adopt various conformations. Advanced NMR techniques can provide insight into the molecule's preferred three-dimensional shape in solution.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, even if they are not directly connected through bonds. NOESY data could reveal spatial proximities between protons on the pyridine ring and protons on the aliphatic chain, providing clues about the molecule's folding and preferred orientation.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification in this compound

Vibrational spectroscopy methods like Infrared (IR) and Raman are powerful tools for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the key functional groups. A sharp, intense band around 2245 cm⁻¹ would be indicative of the nitrile (C≡N) stretching vibration. The C-O-C stretching of the ether linkage would likely appear as a strong band in the 1150-1085 cm⁻¹ region. Aromatic C=N and C=C stretching vibrations from the pyridine ring would be observed in the 1600-1450 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The nitrile stretch is also Raman active. Aromatic ring vibrations often give strong signals in Raman spectra, which would help confirm the presence of the pyridine moiety.

Table 2: Characteristic IR/Raman Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
C≡N (Nitrile) Stretch ~2245
C-O-C (Ether) Stretch ~1150-1085
C=N, C=C (Pyridine) Ring Stretch ~1600-1450
C-H (Aromatic) Stretch ~3100-3000

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

The molecular formula of this compound is C₁₀H₁₂N₂O, which corresponds to a molecular weight of 176.22 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 176. A key fragmentation pathway would likely involve the cleavage of the C-O and C-C bonds in the side chain. A prominent fragment would be expected at m/z 93, corresponding to the pyridin-2-ylmethyl cation ([C₅H₄N-CH₂]⁺), which is a common and stable fragment in such structures.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule. For this compound, HRMS would be used to confirm the molecular formula C₁₀H₁₂N₂O by matching the experimentally measured exact mass with the theoretically calculated mass.

Table 3: HRMS Data for this compound

Molecular Formula Calculated Exact Mass Expected Measured Mass

Tandem Mass Spectrometry (MS/MS) for Structural Insights into this compound

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. In a typical MS/MS experiment involving this compound, the molecule would first be ionized, commonly forming a protonated molecule [M+H]⁺. This precursor ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. The pattern of fragmentation provides a veritable fingerprint of the molecule's structure.

While specific experimental MS/MS data for this compound is not widely available in peer-reviewed literature, a predictive analysis of its fragmentation can be made based on its structure. The molecule contains several likely points of cleavage, including the ether linkage, the bond between the ethoxy group and the propane (B168953) nitrile chain, and the pyridine ring itself.

Hypothetical Fragmentation Data:

The table below illustrates the kind of data that would be generated from an MS/MS experiment. The fragment ions are predicted based on the known fragmentation patterns of similar chemical moieties.

Precursor Ion (m/z)Collision EnergyProduct Ion (m/z)Proposed Fragment Structure
177.1020 eV149.08[M-CH₂CH₂CN+H]⁺
177.1020 eV121.07[M-OCH₂CH₂CN+H]⁺
177.1020 eV93.06[C₅H₄NCH₂]⁺
177.1020 eV78.05[C₅H₄N]⁺

This is a hypothetical data table for illustrative purposes.

X-ray Crystallography as a Definitive Structural Elucidation Method for this compound and its Complexes

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. acs.org This method can provide definitive information on bond lengths, bond angles, and intermolecular interactions. To date, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases.

Illustrative Crystallographic Data Table:

The following table is a representation of the type of crystallographic data that would be obtained from a successful X-ray diffraction study.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)5.432
c (Å)18.765
β (°)95.67
Volume (ų)1025.4
Z4

This table contains hypothetical data for illustrative purposes only.

Chiroptical Spectroscopy (CD, ORD) Applied to Chiral Derivatives of this compound

This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for instance by substitution on the propanenitrile chain, chiroptical spectroscopic methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would become essential tools for its stereochemical analysis.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly sensitive to the spatial arrangement of atoms and chromophores. The pyridine ring in this compound would act as a chromophore, and its electronic transitions would give rise to a characteristic CD spectrum in a chiral derivative. The sign and intensity of the Cotton effects in the CD spectrum could be used to assign the absolute configuration of the stereocenter, often through comparison with theoretical calculations.

ORD spectroscopy measures the rotation of the plane of plane-polarized light as a function of wavelength. While closely related to CD, ORD can provide complementary information about the stereochemistry of a chiral molecule.

There are currently no published studies detailing the chiroptical properties of chiral derivatives of this compound. Research in this area would be necessary to explore the relationship between the molecular structure of such derivatives and their chiroptical response.

Hypothetical Chiroptical Data:

This table illustrates the type of data that might be obtained from a CD spectroscopic analysis of a chiral derivative.

Wavelength (nm)Molar Ellipticity (deg cm² dmol⁻¹)
275+2.5
250-1.8
220+5.3

This is a hypothetical data table for illustrative purposes.

Computational and Theoretical Studies on 3 2 Pyridin 2 Ylethoxy Propanenitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of 3-(2-Pyridin-2-ylethoxy)propanenitrile

Currently, there is a notable absence of specific published research applying quantum chemical calculations to this compound.

Density Functional Theory (DFT) Applications to this compound

No specific studies utilizing Density Functional Theory (DFT) to analyze the electronic structure, reactivity, or molecular properties of this compound were identified in the public domain. Such studies would be instrumental in determining parameters like HOMO-LUMO energy gaps, electrostatic potential surfaces, and reactivity indices.

Ab Initio Methods for Molecular Properties of this compound

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of this compound

No specific molecular dynamics (MD) simulation studies for this compound have been found in the surveyed literature. MD simulations would be crucial for understanding the molecule's dynamic behavior, preferred conformations in different environments, and its potential interactions with other molecules, which is fundamental for applications in materials science and medicinal chemistry.

Predictive Modeling of Spectroscopic Parameters for this compound Using Computational Methods

There is no available research that specifically details the use of computational methods to predict the spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra) of this compound. Such predictive modeling is essential for the interpretation of experimental spectroscopic data and for the structural elucidation of the compound.

Coordination Chemistry and Supramolecular Assemblies Involving 3 2 Pyridin 2 Ylethoxy Propanenitrile

Ligand Properties of 3-(2-Pyridin-2-ylethoxy)propanenitrile: Pyridine (B92270) Nitrogen and Nitrile Nitrogen as Donor Sites

The ligand characteristics of this compound are primarily defined by the presence of two key donor sites: the nitrogen atom of the pyridine ring and the nitrogen atom of the terminal nitrile group. These sites exhibit different electronic and steric properties, which in turn dictate their coordination behavior with various metal ions.

The pyridine nitrogen is a well-established and robust donor in coordination chemistry. nih.gov As a Lewis base, it readily coordinates to a wide range of metal ions. nih.gov The lone pair of electrons on the nitrogen atom is located in an sp² hybrid orbital, making it a strong σ-donor. The coordination properties of the pyridine moiety can be subtly tuned by substituents on the ring, although in this case, the 2-ethoxypropanenitrile group primarily influences the steric accessibility of the nitrogen atom. nih.gov

The nitrile nitrogen , by contrast, is generally considered a weaker coordinating group. unibo.it The lone pair resides in an sp hybrid orbital, and the linear geometry of the C≡N group imposes specific steric constraints on its coordination. Nitriles often act as weakly coordinating ligands and can sometimes be displaced by stronger donors. unibo.it However, their ability to participate in coordination is well-documented, and they can play a crucial role in forming polynuclear structures or acting as a secondary binding site.

The presence of a flexible ethoxy spacer between the pyridine ring and the nitrile group imparts conformational freedom to the ligand. This flexibility allows it to adopt various conformations to accommodate the geometric preferences of different metal centers. It can potentially act as a:

Monodentate ligand , coordinating solely through the stronger pyridine nitrogen.

Bidentate chelating ligand , forming a metallacycle by coordinating through both the pyridine and nitrile nitrogens. The length and flexibility of the spacer would be critical in determining the stability of such a chelate ring.

Bridging ligand , connecting two or more metal centers, with the pyridine and nitrile groups coordinating to different metals. This is a common mode for ligands with two distinct donor sites, leading to the formation of coordination polymers.

Synthesis and Characterization of Metal Complexes with this compound Ligand

The synthesis of metal complexes with this compound would likely follow standard procedures in coordination chemistry. Typically, this would involve the reaction of the ligand with a metal salt in a suitable solvent or solvent mixture. The choice of metal salt (e.g., halides, nitrates, perchlorates, acetates) and solvent can influence the final product's structure and dimensionality.

Characterization of the resulting complexes would employ a range of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand. A shift in the C=N stretching frequency of the pyridine ring and the C≡N stretching frequency of the nitrile group upon coordination to a metal ion would be indicative of complex formation. nih.gov

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy would show shifts in the signals of the protons and carbons near the donor atoms upon complexation.

UV-Vis Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination environment of the metal ion.

Transition metals, with their varied coordination numbers and geometries, would be expected to form a rich variety of complexes with this ligand. nih.gov The coordination would likely be dominated by the pyridine nitrogen due to its stronger donor capacity. nih.gov Depending on the metal-to-ligand ratio and reaction conditions, discrete mononuclear or polynuclear complexes, as well as extended coordination polymers, could be synthesized.

For instance, metals that favor octahedral geometry, such as Co(II) and Ni(II), might form complexes of the type [M(L)₂(X)₂] or [M(L)₄(X)₂], where L is the monodentate this compound ligand and X is an anionic ligand. wikipedia.org If the ligand acts in a bridging fashion, one-, two-, or three-dimensional coordination polymers could be formed. nih.gov

Metal IonPotential Coordination GeometryExpected Coordination Mode of LigandRepresentative Analogous Complex
Cu(II)Square Planar, OctahedralMonodentate (Py), Bridging (Py-Nitrile)[Cu(pyridine)₄]²⁺
Pd(II)Square PlanarMonodentate (Py)[Pd(pyridine)₂Cl₂] acs.org
Zn(II)Tetrahedral, OctahedralMonodentate (Py), Bridging (Py-Nitrile)[Zn(pyridine)₂Cl₂]
Co(II)Octahedral, TetrahedralMonodentate (Py), Bridging (Py-Nitrile)[Co(pyridine)₄Cl₂] wikipedia.org

Lanthanide and actinide ions are characterized by their larger ionic radii and preference for higher coordination numbers (typically 8-10). nih.gov They are hard Lewis acids and thus show a strong affinity for nitrogen and oxygen donor ligands. researchgate.net In complexes with this compound, the coordination would likely involve the pyridine nitrogen. Given the high coordination numbers of lanthanides, it is probable that multiple ligand molecules would coordinate to a single metal center, or that solvent molecules and counter-ions would also be part of the primary coordination sphere. mdpi.com

The synthesis of lanthanide complexes often involves the use of nitrate (B79036) or perchlorate (B79767) salts in solvents like methanol (B129727) or acetonitrile (B52724). researchgate.net The flexible nature of the ligand could be advantageous in satisfying the coordination requirements of these large metal ions.

Metal IonTypical Coordination NumberPotential Ligand RoleExample of a Similar System
Eu(III)8, 9Monodentate (Py), possibly Bidentate (Py-Nitrile)Eu(III) complexes with pyridyl-containing β-diketonates mdpi.com
Tb(III)8, 9Monodentate (Py), possibly Bidentate (Py-Nitrile)Tb(III) complexes with pyridyl carboxylate ligands rsc.org
La(III)9, 10Monodentate (Py), possibly Bidentate (Py-Nitrile)La(III) adducts with pyridyl ligands mdpi.com
U(VI) (as UO₂²⁺)6-8 (in equatorial plane)Monodentate (Py)Uranyl complexes with N-donor ligands

Crystal Engineering and Self-Assembly of Coordination Polymers and Metal-Organic Frameworks (MOFs) Utilizing this compound

The bifunctional nature of this compound, with its distinct pyridine and nitrile donor groups connected by a flexible spacer, makes it an excellent candidate for crystal engineering and the construction of coordination polymers and MOFs. frontiersin.orgnih.gov The principles of crystal engineering rely on the predictable nature of intermolecular interactions, including coordination bonds, to design crystalline solids with desired structures and properties. nih.govhhu.de

By acting as a bridging ligand, this compound can link metal centers into extended one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. rsc.org The flexibility of the ethoxy linkage is a key feature, as it can allow for the formation of interpenetrated or dynamically responsive frameworks. unimi.it Flexible ligands can adapt to different coordination environments, potentially leading to novel network topologies. nih.govxjtlu.edu.cn

The structure of the resulting coordination polymer or MOF would be influenced by several factors:

The coordination geometry of the metal ion: For example, square planar metal ions could act as 4-connecting nodes, while octahedral ions could be 6-connecting nodes.

The stoichiometry of the reaction: The metal-to-ligand ratio can dictate the dimensionality of the final structure.

The presence of co-ligands or templates: Ancillary ligands can be used to control the dimensionality and topology of the network. acs.org

Reaction conditions: Temperature, pressure, and solvent can all play a role in directing the self-assembly process. rsc.org

Luminescent Properties of Metal Complexes Derived from this compound

Metal complexes incorporating pyridyl ligands are known to exhibit interesting luminescent properties. nih.govrsc.org The luminescence can arise from different electronic transitions, including metal-centered, ligand-centered, or charge-transfer transitions.

In the case of lanthanide complexes with this compound, the ligand could act as an "antenna." In this "antenna effect," the organic ligand absorbs light efficiently and then transfers the energy to the lanthanide ion, which then emits at its characteristic wavelength. mdpi.com This process is often more efficient than direct excitation of the lanthanide ion, whose f-f transitions are typically forbidden. researchgate.net The pyridine moiety, as part of a larger conjugated system, can be an effective chromophore for this purpose. The efficiency of the energy transfer would depend on the energy levels of the ligand's excited states relative to the emissive level of the lanthanide ion. rsc.org

For transition metal complexes, particularly with d⁶ and d⁸ metals like Ru(II), Re(I), and Pt(II), luminescence often originates from metal-to-ligand charge transfer (MLCT) excited states. nih.govnih.gov The pyridine ring of the ligand can act as the acceptor orbital in these transitions. The emission properties of such complexes are sensitive to the coordination environment and can be tuned by modifying the ligand structure.

Metal IonOrigin of LuminescenceExpected Emission ColorKey Factor
Eu(III)f-f transitions (⁵D₀ → ⁷Fⱼ)RedAntenna effect from the ligand mdpi.com
Tb(III)f-f transitions (⁵D₄ → ⁷Fⱼ)GreenAntenna effect from the ligand mdpi.com
Pt(II)³MLCT/³LCVaries (Green to Red)Energy of the π* orbital of the pyridine ring nih.gov
Zn(II)/Cd(II)Ligand-centered fluorescenceBlue/GreenFluorescence of the free ligand

Catalytic Applications of Metal-3-(2-Pyridin-2-ylethoxy)propanenitrile Complexes

Transition metal complexes containing pyridine-based ligands are widely used as catalysts in a variety of organic transformations. nih.govnih.govresearchgate.netrsc.org The electronic properties of the pyridine ligand can be tuned to influence the activity and selectivity of the metal catalyst. acs.org While the nitrile group is less likely to be directly involved in the catalytic cycle, its presence could influence the steric environment around the metal center.

Complexes of palladium with pyridyl ligands, for example, are known to be effective pre-catalysts for cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. acs.org A hypothetical palladium complex of this compound could potentially exhibit catalytic activity in these transformations. The ligand would serve to stabilize the palladium center and facilitate the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination.

Other potential catalytic applications could include:

Oxidation reactions: Manganese, cobalt, or copper complexes could be investigated for their ability to catalyze the oxidation of alcohols or other organic substrates.

Polymerization: Complexes of late transition metals are known to catalyze olefin polymerization. The steric and electronic environment provided by the ligand would be crucial in determining the properties of the resulting polymer.

Lewis acid catalysis: Lanthanide complexes, acting as Lewis acids, could catalyze various reactions such as aldol (B89426) or Diels-Alder reactions.

The performance of these catalytic systems would depend on factors such as the choice of metal, the stability of the complex under reaction conditions, and the accessibility of the catalytic site.

Advanced Academic Applications of 3 2 Pyridin 2 Ylethoxy Propanenitrile in Materials Science and Chemical Research

Integration of 3-(2-Pyridin-2-ylethoxy)propanenitrile into Polymeric Materials: Precursors and Monomers

The unique molecular architecture of this compound, featuring a pyridine (B92270) ring, an ether linkage, and a nitrile group, presents several avenues for its integration into polymeric materials. This compound can serve as a versatile precursor or monomer for the synthesis of functional polymers with tailored properties. The presence of the reactive nitrile group and the coordinating pyridine moiety allows for various polymerization strategies and post-polymerization modifications.

One potential application is in the development of polymers with enhanced thermal stability and specific functionalities. The nitrile group can be a key component in creating polymers with high glass transition temperatures. For instance, research on lignin-inspired nitrile-containing methacrylate (B99206) monomers has shown that the resulting homopolymers can exhibit high thermal stability. Although not a direct study of this compound, the principles of incorporating nitrile functionalities to enhance thermal properties are transferable.

Furthermore, the cyanoethyl ether group is known to be incorporated into polymer backbones to create materials with specific dielectric properties, suitable for applications in energy storage. For example, polyvinyl alcohol (PVA) has been modified with β-cyanoethyl ether chains to create polymer electrolytes for solid-state Li-ion batteries. acs.org This suggests that this compound could be a valuable monomer for creating polymers with a high degree of amorphous phase, which is beneficial for ionic conductivity. acs.org

The pyridine group, on the other hand, can be exploited for its ability to coordinate with metal ions, leading to the formation of metallopolymers. These materials can have interesting catalytic, optical, or electronic properties. Titanium-pyridine complexes, for example, have been utilized as catalysts for the polymerization of olefins and alkynes. alfachemic.com This suggests that polymers derived from this compound could be used as macromolecular ligands for catalytic applications.

The following table summarizes potential polymerization strategies involving this compound:

Polymerization StrategyRole of this compoundPotential Polymer Properties
Free Radical Polymerization Monomer (if modified with a polymerizable group like a vinyl or acrylate)High thermal stability, specific dielectric properties
Coordination Polymerization Monomer or LigandCatalytic activity, unique optical and electronic properties
Post-polymerization Modification Functionalizing agentIntroduction of pyridine and nitrile functionalities to existing polymers

Role of this compound in the Development of New Catalysts

The pyridine moiety within this compound makes it a prime candidate for use as a ligand in coordination chemistry, leading to the development of novel catalysts. Pyridine and its derivatives are well-established as effective ligands for a wide range of transition metals, forming stable complexes that can catalyze a variety of organic transformations. alfachemic.comnih.gov The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can readily coordinate to a metal center. alfachemic.com

The specific structure of this compound, with its ether linkage, could allow it to act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the ether oxygen. This chelation effect can lead to more stable and selective catalysts. The nitrile group, while less common as a primary coordinating group in catalysis, can also interact with metal centers or influence the electronic properties of the ligand, thereby modulating the catalytic activity. researchgate.net

Palladium(II) complexes with pyridine-based ligands have demonstrated high efficiency as precatalysts in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. nih.gov The electronic and steric properties of the pyridine ligand can significantly influence the catalytic efficiency. nih.gov By analogy, a palladium complex of this compound could be a promising catalyst for similar C-C bond-forming reactions.

Furthermore, terpyridine-metal complexes are known to be active in a variety of catalytic transformations, including cross-couplings, cycloadditions, and transfer hydrogenation. researchgate.netnih.gov While this compound is not a terpyridine, the fundamental principle of using pyridine-containing ligands to create active catalysts is highly relevant. The ether and nitrile functionalities could offer unique steric and electronic tuning of the resulting metal complex.

The table below outlines potential catalytic applications for metal complexes of this compound:

Metal CenterPotential Catalytic ApplicationRationale
Palladium (Pd) Cross-coupling reactions (e.g., Suzuki, Heck)Established use of Pd-pyridine complexes in catalysis. nih.gov
Rhodium (Rh) Hydroformylation reactionsRhodium complexes with pyridine ligands are known to catalyze hydroformylation. alfachemic.com
Titanium (Ti) Polymerization of olefinsTitanium-pyridine complexes are used as polymerization catalysts. alfachemic.com
Ruthenium (Ru) Hydrogenation reactionsRuthenium complexes with pyridine-based ligands can catalyze hydrogenation. nih.gov

Application of this compound in Sensor Technology

The structural components of this compound suggest its potential utility in the development of chemical sensors, particularly for the detection of metal ions. The pyridine ring is a known fluorophore and a strong coordinating agent for various metal ions. mdpi.comresearchgate.net This dual functionality is the basis for many fluorescent and colorimetric chemosensors.

The interaction of the pyridine nitrogen with a metal ion can lead to a change in the photophysical properties of the molecule, such as a shift in the fluorescence emission or a change in color, which can be used for detection. mdpi.comresearchgate.net The ether and nitrile groups in this compound could further influence the selectivity and sensitivity of the sensor by participating in the coordination of the metal ion or by altering the electronic environment of the pyridine fluorophore.

For example, pyridine derivatives have been successfully employed as fluorescent sensors for the rapid identification and detection of toxic heavy metal ions like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com The binding of these metal ions to the nitrogen atoms of the pyridine moieties results in distinct fluorescent responses. mdpi.comresearchgate.net It is plausible that this compound could be similarly utilized, potentially exhibiting unique selectivity due to its specific combination of functional groups.

Moreover, polymers functionalized with nitrile groups have been investigated for sensor applications. For instance, nitrile butadiene rubber (NBR) has been used to fabricate flexible strain sensors. acs.org While a different application, it highlights the utility of the nitrile group in functional materials. By incorporating this compound into a polymer matrix, it might be possible to create a solid-state sensor device.

The following table summarizes the potential sensing applications of this compound:

AnalyteSensing MechanismPotential Advantage of this compound
Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺, Cr²⁺) Fluorescence or colorimetric change upon coordinationThe ether and nitrile groups may enhance selectivity and sensitivity.
Transition Metal Ions (e.g., Cu²⁺, Fe³⁺) Perturbation of the pyridine fluorophore upon bindingThe specific coordination geometry could lead to high specificity.
Organic Molecules Host-guest interactionsThe combination of aromatic, polar, and coordinating groups could enable selective binding.

Development of Novel Reagents and Intermediates for Organic Synthesis Utilizing this compound

This compound can serve as a valuable building block for the synthesis of more complex organic molecules, particularly nitrogen-containing heterocycles. The reactivity of both the pyridine ring and the nitrile group can be harnessed to construct a variety of new compounds.

The nitrile group is a versatile functional group that can undergo a wide range of transformations. numberanalytics.com It can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or reacted with organometallic reagents to form ketones. numberanalytics.comlibretexts.orgfiveable.me These transformations allow for the introduction of various functionalities into the molecule. For instance, reduction of the nitrile group in this compound would yield the corresponding primary amine, which could then be used in the synthesis of polyamides or other nitrogen-containing polymers.

The pyridine ring itself can undergo various functionalization reactions, such as electrophilic aromatic substitution, although it is generally less reactive than benzene. The nitrogen atom in the pyridine ring can also be quaternized. nih.gov These reactions provide handles for further molecular elaboration.

Furthermore, the combination of the pyridine ring and the nitrile group can be exploited in cycloaddition reactions to form complex heterocyclic systems. numberanalytics.com Nitriles are known to participate in [2+2] and [3+2] cycloadditions, leading to the formation of four- and five-membered rings, respectively. numberanalytics.com The presence of the pyridinylethoxy moiety could influence the regioselectivity and stereoselectivity of these reactions.

The table below details some of the potential synthetic transformations of this compound and the resulting products:

Reaction TypeReagentsProduct ClassPotential Applications
Nitrile Hydrolysis H₃O⁺ or OH⁻Carboxylic acid or AmidePrecursors for polyesters or polyamides
Nitrile Reduction LiAlH₄ or H₂/CatalystPrimary amineBuilding block for pharmaceuticals, ligands
Reaction with Grignard Reagents RMgX, then H₂OKetoneIntermediate for further organic synthesis
Cycloaddition Reactions Dienes, DipolesFused heterocyclic compoundsBiologically active molecules, functional materials

Exploration of this compound in Advanced Chemical Separation Technologies

The unique combination of a polar nitrile group, a coordinating pyridine ring, and a flexible ether linkage in this compound suggests its potential use in advanced chemical separation technologies, either as a component of a separation medium or as a molecular building block for creating such media.

Materials containing pyridine moieties have been investigated for various separation applications. For example, pyridinium-based poly(ionic liquids) have been fabricated into membranes for CO₂ separation. mdpi.com The pyridine units in these polymers can be N-methylated to create ionic sites that interact favorably with CO₂, facilitating its transport across the membrane. mdpi.com Polymers derived from this compound could potentially be modified in a similar manner to create membranes for gas separation.

The coordinating ability of the pyridine ring can also be exploited for the separation of metal ions or organic molecules through selective complexation. Pyridino-crown ethers, for instance, have been used for the separation of amines based on their degree of substitution. nih.gov While not a crown ether itself, this compound could be incorporated into larger macrocyclic structures or polymers to create materials with selective binding capabilities.

The nitrile group can also play a role in separation processes. Ionic liquids containing nitrile-functionalized anions have been shown to exhibit improved performance in CO₂/N₂ separations. researchgate.net The nitrile groups can enhance the solubility and selectivity for CO₂. researchgate.net Therefore, materials incorporating the this compound unit could be designed as sorbents or membrane materials for gas purification.

The table below summarizes potential applications of this compound in separation technologies:

Challenges and Future Research Directions for 3 2 Pyridin 2 Ylethoxy Propanenitrile

Methodological Advancements in 3-(2-Pyridin-2-ylethoxy)propanenitrile Synthesis and Derivatization

The conventional synthesis of this compound typically involves a nucleophilic substitution reaction between a pyridine-based alcohol or halide and acrylonitrile (B1666552) or a related three-carbon nitrile precursor. Future research must focus on overcoming the limitations of these methods to achieve higher efficiency, selectivity, and diversity in derivative synthesis.

Key areas for advancement include:

Catalyst Development: Exploring novel catalysts, including transition-metal complexes and organocatalysts, to facilitate the core synthesis under milder conditions and with greater functional group tolerance.

Flow Chemistry: Implementing continuous flow reactors for the synthesis can enhance reaction efficiency, improve safety, and facilitate easier scaling from laboratory to industrial production.

Derivatization Strategies: The true potential of the scaffold lies in its derivatization. The nitrile group is a versatile handle for chemical modification, readily undergoing reduction to form primary amines or hydrolysis to carboxylic acids. The pyridine (B92270) ring can be oxidized to the corresponding N-oxide, and the aromatic system allows for electrophilic substitution to introduce further diversity. Future work should systematically explore these transformations to create libraries of novel compounds.

Synthetic Target Proposed Methodological Advancement Potential Research Focus Key Functional Group Transformation
Core SynthesisContinuous Flow SynthesisOptimization of reaction parameters (temperature, flow rate, catalyst loading) for improved yield and purity. Nucleophilic substitution
Amine DerivativesCatalytic ReductionScreening of catalysts (e.g., Palladium on carbon, Raney nickel) for selective reduction of the nitrile. Nitrile to Primary Amine
Carboxylic Acid DerivativesControlled HydrolysisDevelopment of selective hydrolysis conditions (acidic or basic) that avoid degradation of the ether linkage.Nitrile to Carboxylic Acid
N-Oxide DerivativesSelective OxidationUse of mild oxidizing agents to prevent over-oxidation of other parts of the molecule. Pyridine to Pyridine N-Oxide

Deeper Understanding of Structure-Reactivity Relationships in this compound Systems

A fundamental understanding of how the structural components of this compound—the pyridine ring, the ethoxy bridge, and the propanenitrile tail—influence its chemical reactivity and potential biological activity is currently limited. Future research should prioritize detailed structure-activity relationship (SAR) and structure-property relationship (SPR) studies.

General studies on pyridine derivatives have shown that the presence and position of certain functional groups can significantly enhance biological activities like antiproliferative effects. nih.gov Conversely, bulky groups or halogens can sometimes decrease activity. nih.gov Applying these principles and modern research methodologies to the this compound system is a critical next step.

Future research directions include:

Computational Modeling: Employing three-dimensional quantitative structure-activity relationship (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), can predict the activity of new derivatives and guide synthetic efforts. Such approaches have been successful for other nitrogen-containing heterocyclic compounds. mdpi.com

Systematic Derivatization: Synthesizing a focused library of analogues where each component of the molecule is systematically altered. For instance, modifying the substitution pattern on the pyridine ring or changing the length and composition of the linker chain would provide crucial data for building robust SAR models.

Spectroscopic and Crystallographic Analysis: Detailed analysis of derivatives using advanced spectroscopic methods and X-ray crystallography can provide empirical data on bond lengths, angles, and electronic distribution, which are essential for correlating structure with observed reactivity.

Structural Component Research Question Proposed Investigative Method
Pyridine RingHow do substituents on the ring affect electronic properties and binding interactions?Synthesis of substituted analogues; Hammett analysis; Computational electrostatics. nih.gov
Ethoxy LinkerWhat is the optimal length and flexibility of the linker for specific applications?Synthesis of analogues with varying linker lengths (e.g., propoxy, butoxy); Conformational analysis via NMR.
Propanenitrile TailHow does modification of the nitrile group impact reactivity and biological targets?Derivatization to amine, amide, carboxylic acid; Biological screening of resulting compounds.

Exploration of Novel Application Domains for this compound in Emerging Chemical Technologies

While this compound is used as an intermediate in chemical synthesis, its potential applications in other domains remain largely unexplored. The diverse biological activities reported for the broader class of pyridine derivatives—including antitumor, antiviral, and anti-inflammatory properties—suggest that this specific compound and its derivatives could be valuable candidates for new technologies. nih.gov

Potential future application domains include:

Medicinal Chemistry: Preliminary research on related structures suggests potential antimicrobial and anticancer activities. A focused research program should be initiated to synthesize derivatives and screen them against a wide range of biological targets, including various cancer cell lines and microbial strains. nih.gov

Material Science: Nitrogen-containing heterocyclic compounds have been investigated as corrosion inhibitors due to their ability to adsorb onto metal surfaces. The potential of this compound and its derivatives in this area warrants investigation.

Agrochemicals: The pyridine scaffold is present in numerous herbicides and pesticides. Exploring the biological activity of this compound in an agricultural context could reveal new opportunities.

Sustainable and Scalable Production Methodologies for this compound

For any chemical compound to find broad application, its production must be both economically viable and environmentally sustainable. Future research must address the development of green and scalable manufacturing processes for this compound.

Key challenges and research opportunities are:

Green Chemistry Principles: Future synthetic routes should be designed with the principles of green chemistry in mind. This includes the use of renewable starting materials, employing safer solvents, reducing energy consumption, and minimizing waste generation. semanticscholar.org

Atom Economy: Developing catalytic routes that improve atom economy by minimizing the formation of byproducts.

Scalable Purification: Investigating alternatives to traditional silica (B1680970) gel chromatography for purification, such as crystallization or selective extraction, which are more amenable to large-scale production.

Sustainability Metric Traditional Approach (Batch) Future Direction (Flow/Green) Research Goal
Solvent Use High-boiling point polar aprotic solvents (e.g., DMF). Use of greener solvents (e.g., ionic liquids, supercritical fluids) or solvent-free conditions.Reduce environmental impact and simplify product workup.
Energy Consumption Often requires prolonged heating under reflux. Microwave-assisted synthesis; flow reactors with superior heat transfer. Lower energy costs and carbon footprint.
Waste Generation Stoichiometric reagents and purification media.Catalytic processes; processes with easier product isolation.Minimize waste and improve process mass intensity.
Scalability Limited by reactor size and heat transfer issues.Continuous flow production for seamless scalability. Enable efficient industrial-scale manufacturing.

Interdisciplinary Research Opportunities Involving this compound

Realizing the full potential of this compound will require a concerted effort across multiple scientific disciplines. The challenges outlined in the preceding sections highlight the need for collaboration.

Future interdisciplinary opportunities include:

Synthetic and Computational Chemistry: Synthetic chemists can create targeted molecules guided by the predictions of computational models, creating a feedback loop that accelerates the discovery of compounds with desired properties.

Chemistry and Biology: Close collaboration between synthetic chemists and biologists is essential to screen newly created derivatives for a range of biological activities, from antimicrobial to anticancer, and to elucidate their mechanisms of action.

Chemistry and Chemical Engineering: Chemical engineers can translate the most promising laboratory-scale green synthesis protocols into robust, scalable, and economically viable industrial processes using advanced reactor design and process optimization.

By pursuing these research directions, the scientific community can overcome the current challenges and unlock the full potential of this compound and its derivatives, paving the way for new discoveries and applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.